![molecular formula C15H23N3O4S B2756140 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide CAS No. 1428373-97-0](/img/structure/B2756140.png)
2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-Ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, commonly referred to as EPMA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
EPMA exerts its effects through the inhibition of specific enzymes involved in various biological processes. Specifically, EPMA has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Additionally, EPMA has been shown to inhibit the activity of dipeptidyl peptidase-4, an enzyme involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
EPMA has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that EPMA can inhibit the production of leukotrienes and other pro-inflammatory mediators. EPMA has also been shown to improve glucose metabolism and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
EPMA has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, EPMA has limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
For research could include the development of new synthetic methods to improve the yield and purity of EPMA, the evaluation of EPMA as a potential drug candidate for the treatment of various diseases, and the exploration of new biological targets for EPMA inhibition.
Conclusion:
In conclusion, EPMA is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential applications in medicinal chemistry, inflammation, and glucose metabolism. While EPMA has several advantages for lab experiments, it also has limitations that need to be addressed. Future research could focus on developing new synthetic methods, evaluating EPMA as a potential drug candidate, and exploring new biological targets for EPMA inhibition.
Synthesis Methods
The synthesis of EPMA involves a multi-step process that starts with the reaction of 4-piperidone hydrochloride with 3-pyridinesulfonyl chloride to form 1-(pyridin-3-ylsulfonyl)piperidin-4-ol. This intermediate is then reacted with ethyl chloroacetate to produce the final product, EPMA. The synthesis process has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
EPMA has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, EPMA has been tested as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. EPMA has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of lipid mediators, which could lead to the development of new anti-inflammatory drugs.
properties
IUPAC Name |
2-ethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-2-22-12-15(19)17-10-13-5-8-18(9-6-13)23(20,21)14-4-3-7-16-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKBFGYLVCEDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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